2-((5-Phenylpyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((5-Phenylpyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by the presence of a phenyl group attached to the pyrimidine ring and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid typically involves the reaction of 5-phenylpyrimidine-2-thiol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((5-Phenylpyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-((5-Phenylpyrimidin-2-yl)thio)acetic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thio group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Phenylpyrimidin-2-yl)thio)propanoic acid
- 2-((5-Phenylpyrimidin-2-yl)thio)butanoic acid
- 2-((5-Phenylpyrimidin-2-yl)thio)pentanoic acid
Uniqueness
2-((5-Phenylpyrimidin-2-yl)thio)acetic acid is unique due to its specific structural features, such as the phenyl group attached to the pyrimidine ring and the thioacetic acid moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
58668-17-0 |
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Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-(5-phenylpyrimidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)8-17-12-13-6-10(7-14-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
InChI Key |
FMALJTPTAZDVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)SCC(=O)O |
Origin of Product |
United States |
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